(R)-Pyrrolidin-2-ylmethanamine dihydrochloride (R)-Pyrrolidin-2-ylmethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 119020-04-1
VCID: VC21280405
InChI: InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1
SMILES: C1CC(NC1)CN.Cl.Cl
Molecular Formula: C5H14Cl2N2
Molecular Weight: 173.08 g/mol

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride

CAS No.: 119020-04-1

Cat. No.: VC21280405

Molecular Formula: C5H14Cl2N2

Molecular Weight: 173.08 g/mol

* For research use only. Not for human or veterinary use.

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride - 119020-04-1

Specification

CAS No. 119020-04-1
Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
IUPAC Name [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1
Standard InChI Key QZRLFKCODRAOAY-ZJIMSODOSA-N
Isomeric SMILES C1C[C@@H](NC1)CN.Cl.Cl
SMILES C1CC(NC1)CN.Cl.Cl
Canonical SMILES C1CC(NC1)CN.Cl.Cl

Introduction

PropertyValue
CAS Number119020-04-1
Molecular FormulaC5H14Cl2N2
Molecular Weight173.08 g/mol
IUPAC Name[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride
SMILES NotationCl.Cl.NC[C@@H]1NCCC1
AppearanceSolid compound
Purity (Commercial)Typically ≥95%

This compound exists as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form .

Chemical Structure and Characteristics

Structural Features

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride contains a pyrrolidine ring with a methanamine substituent at the C-2 position. The compound exhibits R-stereochemistry at the C-2 position, which is critical for its biological activity and applications in stereoselective synthesis. The dihydrochloride salt formation occurs at both the pyrrolidine nitrogen and the methanamine nitrogen, resulting in a stable, crystalline compound .

Stereochemistry

The stereochemistry of this compound is particularly important for its biological applications. The R-configuration at the C-2 position of the pyrrolidine ring determines its spatial arrangement and interaction with biological targets. This specific stereochemistry often plays a crucial role in the compound's effectiveness as an intermediate in the synthesis of bioactive molecules with defined three-dimensional structures.

Chemical Reactivity

The presence of two basic nitrogen atoms in (R)-Pyrrolidin-2-ylmethanamine makes it a versatile reagent in organic synthesis. The primary amine group can participate in various reactions, including nucleophilic substitutions, amide formations, and reductive aminations. The secondary amine in the pyrrolidine ring can also undergo similar reactions, though often with different reactivity patterns due to steric and electronic factors.

Synthesis Methods

Several synthesis methods for (R)-Pyrrolidin-2-ylmethanamine dihydrochloride have been reported in the literature, highlighting its importance in organic synthesis. These methods typically focus on achieving the desired stereochemistry at the C-2 position of the pyrrolidine ring.

Stereoselective Synthesis

Stereoselective synthesis methods often involve the use of chiral starting materials or catalysts to achieve the desired R-configuration. Common approaches include:

  • Reduction of appropriate proline derivatives followed by functional group transformations

  • Asymmetric hydrogenation of unsaturated precursors

  • Enzymatic resolution of racemic mixtures

  • Chiral auxiliary-mediated synthesis

These methods ensure the high enantiomeric purity necessary for applications in medicinal chemistry and pharmaceutical research.

Industrial Production

For industrial-scale production, considerations of cost-effectiveness, scalability, and environmental impact are paramount. While the specific industrial synthesis routes are often proprietary, they generally involve optimized versions of laboratory-scale methods, with modifications to improve yield, reduce waste, and facilitate purification.

Biological Activity and Applications

Role in Medicinal Chemistry

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride serves as a key intermediate in the synthesis of various bioactive compounds, particularly those with potential therapeutic applications.

Antitumor Applications

One of the most significant applications of this compound is its role as a precursor in the synthesis of potential antitumor agents, such as Miboplatin. The specific stereochemistry of the compound contributes to the three-dimensional structure of these antitumor agents, potentially influencing their interaction with biological targets and their efficacy.

Neurotransmitter Modulation

Compounds derived from (R)-Pyrrolidin-2-ylmethanamine dihydrochloride have shown promise as neurotransmitter modulators, with potential implications for treating neurological disorders. These derivatives may influence dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

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